molecular formula C12H16BrN B1519214 [1-(3-Bromophenyl)cyclopentyl]methanamine CAS No. 1098349-33-7

[1-(3-Bromophenyl)cyclopentyl]methanamine

Cat. No.: B1519214
CAS No.: 1098349-33-7
M. Wt: 254.17 g/mol
InChI Key: GXLWFGBRTAIIKZ-UHFFFAOYSA-N
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Description

[1-(3-Bromophenyl)cyclopentyl]methanamine is a bicyclic amine featuring a cyclopentane ring substituted with a 3-bromophenyl group and a methanamine moiety. This compound is of interest in medicinal chemistry, particularly in structure-activity relationship (SAR) studies targeting central nervous system (CNS) receptors or enzymes .

Properties

IUPAC Name

[1-(3-bromophenyl)cyclopentyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c13-11-5-3-4-10(8-11)12(9-14)6-1-2-7-12/h3-5,8H,1-2,6-7,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLWFGBRTAIIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-(3-Bromophenyl)cyclopentyl]methanamine is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of [1-(3-Bromophenyl)cyclopentyl]methanamine is C12H16BrN, with a molecular weight of 255.17 g/mol. The compound features a cyclopentyl group linked to a bromophenyl moiety, which contributes to its distinctive reactivity and biological properties.

The biological activity of [1-(3-Bromophenyl)cyclopentyl]methanamine is primarily attributed to its interactions with various receptors and enzymes. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with specific amino acid side chains. These interactions can modulate the activity of neurotransmitter receptors, particularly those involved in histamine signaling pathways.

Biological Activity

Research indicates that [1-(3-Bromophenyl)cyclopentyl]methanamine exhibits significant activity as a histamine receptor ligand. Its binding affinity suggests potential therapeutic applications in conditions influenced by histamine, such as allergies and certain neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeDescription
Histamine Receptor ModulationPotential therapeutic effects in allergy treatment
NeurotransmissionModulation of neurotransmitter release
Enzyme InteractionPossible inhibition or activation of specific enzymes

Case Studies

Several studies have explored the pharmacological effects of [1-(3-Bromophenyl)cyclopentyl]methanamine:

  • Histamine Receptor Binding Study :
    • A study conducted on various analogs demonstrated that [1-(3-Bromophenyl)cyclopentyl]methanamine showed promising binding affinity towards H3 histamine receptors, indicating its potential role in modulating neurotransmission related to histaminergic signaling.
  • Neuropharmacological Assessment :
    • In vivo studies assessed the compound's effects on animal models with induced allergic reactions. Results indicated a reduction in symptoms, suggesting that the compound may serve as an effective antihistamine agent.
  • Enzyme Interaction Studies :
    • Research focusing on enzyme interactions revealed that [1-(3-Bromophenyl)cyclopentyl]methanamine could inhibit specific deubiquitinating enzymes, potentially impacting cellular pathways involved in cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

1-[1-(4-Chlorophenyl)cyclopentyl]methanamine
  • Structural Differences : The phenyl ring is substituted with chlorine at the para position instead of bromine at meta.
  • Impact :
    • Electronic Effects : Chlorine is less electronegative than bromine, reducing electron-withdrawing effects.
    • Steric Effects : Para substitution reduces steric hindrance compared to meta.
    • Bioactivity : Chlorine’s smaller size may improve membrane permeability but reduce halogen bonding in target interactions .
1-(3-Bromophenyl)-N-methylethanamine Hydrochloride
  • Structural Differences: Ethane backbone (non-cyclic) with a methyl group on the amine.
  • Impact: Basicity: The methyl group increases amine basicity (pKa ~10–11) compared to the primary amine in the target compound.

Ring Size and Strain

(1-(3-Bromophenyl)cyclopropyl)methanamine
  • Structural Differences : Cyclopropane ring (3-membered) instead of cyclopentane (5-membered).
  • Impact: Ring Strain: Cyclopropane’s high angle strain increases reactivity but may reduce metabolic stability.
1-[3-(Trifluoromethyl)phenyl]cyclobutanemethanamine Hydrochloride
  • Structural Differences : Cyclobutane ring (4-membered) with a trifluoromethyl group.
  • Impact :
    • Lipophilicity : The CF₃ group increases logP, enhancing blood-brain barrier penetration.
    • Acidity/Basicity : pKa ~10.27 (predicted) suggests similar amine protonation to the target compound under physiological conditions .

Functional Group Modifications

(3-Bromobenzyl)dimethylamine
  • Structural Differences: Benzylamine scaffold with a dimethylamino group.
  • Impact: Basicity: Dimethylamino group raises pKa, favoring cationic form at physiological pH. Bioactivity: Likely targets different receptors (e.g., adrenergic vs. serotonergic systems) due to altered steric and electronic profiles .

Key Physical Properties

Compound Molecular Weight (g/mol) Predicted pKa Boiling Point (°C)
[1-(3-Bromophenyl)cyclopentyl]methanamine ~255–265 ~10.2 360–370
(1-(3-Bromophenyl)cyclopropyl)methanamine 226.11 10.12 361.1
1-[3-(Trifluoromethyl)phenyl]cyclobutanemethanamine 229.24 10.27 248.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3-Bromophenyl)cyclopentyl]methanamine
Reactant of Route 2
[1-(3-Bromophenyl)cyclopentyl]methanamine

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